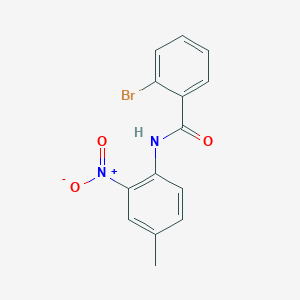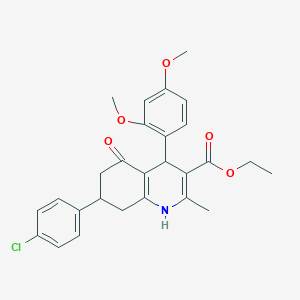![molecular formula C21H27N3O5S B4977683 N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4977683.png)
N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide, also known as NSC745887, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment.
Mechanism of Action
N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide leads to the degradation of these oncogenic proteins, thereby inhibiting cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide has also been shown to inhibit the activity of several other proteins involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of HSP90, making it a valuable tool for studying the role of HSP90 in cancer biology. In addition, N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide has been shown to be effective in a variety of cancer cell lines and animal models, making it a promising candidate for further preclinical and clinical development.
However, there are also limitations to the use of N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide in lab experiments. N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide is a relatively new compound, and its safety and toxicity profile have not been fully characterized. In addition, N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide. Another area of interest is the investigation of the synergistic effects of N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the safety and toxicity profile of N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide needs to be further characterized in preclinical and clinical studies.
Synthesis Methods
N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 2-methoxy-5-nitrobenzenesulfonic acid with 2-aminobenzoic acid to form the intermediate product, which is then reacted with 4-morpholinobenzyl chloride to form the final product, N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide.
Scientific Research Applications
N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide has been extensively studied for its potential as a cancer treatment. Studies have shown that N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide has potent cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide has been shown to inhibit cancer cell proliferation, induce apoptosis, and inhibit tumor growth in animal models.
properties
IUPAC Name |
N-[2-methoxy-5-[[2-(morpholin-4-ylmethyl)phenyl]methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-16(25)23-20-13-19(7-8-21(20)28-2)30(26,27)22-14-17-5-3-4-6-18(17)15-24-9-11-29-12-10-24/h3-8,13,22H,9-12,14-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKRMQILWLNGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-nitrophenoxy)butyl]pyrrolidine](/img/structure/B4977600.png)

![ethyl 4-(2-phenoxyethyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4977611.png)

![4-[(3-phenyl-5-isoxazolyl)methyl]-1-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-4-piperidinol](/img/structure/B4977619.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]morpholine](/img/structure/B4977622.png)
![N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977628.png)
![10-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine hydrochloride](/img/structure/B4977631.png)

![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B4977640.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B4977663.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4977692.png)
